6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide
Description
6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide is a pyridine derivative characterized by a bromine substituent at the 6-position of the pyridine ring and a carboxamide group at the 2-position. The carboxamide nitrogen is further substituted with a 2-(piperidin-1-yl)ethyl chain, introducing a secondary amine moiety. The compound has a molecular formula of C₁₃H₁₈BrN₃O, a molecular weight of 312.22 g/mol, and a CAS registry number of 753500-56-0 . Its structural complexity makes it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes where the piperidine and pyridine motifs are pharmacologically relevant.
Properties
IUPAC Name |
6-bromo-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c14-12-6-4-5-11(16-12)13(18)15-7-10-17-8-2-1-3-9-17/h4-6H,1-3,7-10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIGPOPAXYAVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.
- Molecular Formula : C13H18BrN3O
- Molecular Weight : 284.16 g/mol
- CAS Number : 753500-56-0
Biological Activity Overview
The biological activity of 6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide has been evaluated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with bromine substitutions have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide | 0.0195 | E. coli |
| Compound A (Similar Structure) | 0.0048 | S. aureus |
| Compound B (Similar Structure) | 0.039 | C. albicans |
The Minimum Inhibitory Concentration (MIC) values suggest that 6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide is particularly effective against E. coli and S. aureus, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that piperidine derivatives can induce apoptosis in various cancer cell lines, including those associated with lung and breast cancers.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of various piperidine derivatives, it was found that compounds with a similar scaffold to 6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Structure-Activity Relationship (SAR)
The structure-activity relationship of piperidine derivatives reveals that the presence of halogen atoms, such as bromine, significantly enhances biological activity. The electronic nature of substituents on the piperidine ring also plays a crucial role in modulating activity against microbial and cancer cells.
Table 2: Summary of SAR Findings
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased antimicrobial potency |
| Electron-donating | Enhanced cytotoxicity |
| Halogen substitution | Improved selectivity and potency |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide and related pyridine derivatives:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Position and Reactivity: The 6-bromo position in the main compound contrasts with 5-bromo in 5-bromo-N,6-dimethylpyridine-2-carboxamide. This positional difference may influence electronic effects on the pyridine ring, altering reactivity in cross-coupling reactions or binding interactions .
Amine/Carboxamide Functional Groups: The 2-(piperidin-1-yl)ethyl chain in the main compound introduces a flexible secondary amine, which can participate in hydrogen bonding and protonation at physiological pH, enhancing solubility in acidic environments. rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide () features a hydroxymethyl group, increasing polarity compared to the main compound’s ethylpiperidine chain. However, the bulky pivalamide group may sterically hinder interactions with biological targets .
Steric and Electronic Effects :
- 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine () substitutes the ethylpiperidine chain with a methylpiperidine group, reducing steric bulk and possibly improving membrane permeability .
- The N,6-dimethyl substituents in 5-bromo-N,6-dimethylpyridine-2-carboxamide introduce electron-donating methyl groups, which could stabilize the pyridine ring against electrophilic attack compared to the electron-withdrawing carboxamide in the main compound .
Crystallographic Considerations: The crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate () reveals that piperidine adopts a chair conformation, forming hydrogen-bonded chains. By analogy, the main compound may exhibit similar solid-state packing, influencing melting point and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
